N1-(3,5-dimethylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
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Overview
Description
N1-(3,5-dimethylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides These compounds are characterized by the presence of an oxalamide functional group, which consists of two amide groups connected by a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,5-dimethylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide typically involves the following steps:
Formation of the Oxalamide Backbone: The oxalamide backbone can be synthesized by reacting oxalyl chloride with an appropriate amine. In this case, 3,5-dimethylphenylamine and 3-(2-oxopyrrolidin-1-yl)propylamine would be used.
Coupling Reaction: The two amine groups are coupled with oxalyl chloride under controlled conditions, typically in the presence of a base such as triethylamine, to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N1-(3,5-dimethylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxalamide group to amines or other reduced forms.
Substitution: The aromatic ring and the pyrrolidinone group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or hydroxylated derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N1-(3,5-dimethylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
N1-(3,5-dimethylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)ethyl)oxalamide: Similar structure but with an ethyl group instead of a propyl group.
N1-(3,5-dimethylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)butyl)oxalamide: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
N1-(3,5-dimethylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-12-9-13(2)11-14(10-12)19-17(23)16(22)18-6-4-8-20-7-3-5-15(20)21/h9-11H,3-8H2,1-2H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGSHHBCKIUGJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCCCN2CCCC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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